Chloroiodoacetic Acid

Descripción general

Descripción

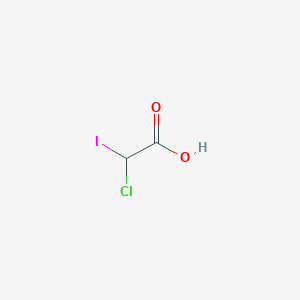

Chloroiodoacetic acid is an organohalogen compound with the molecular formula C₂H₂ClIO₂ It is a derivative of acetic acid where one hydrogen atom is replaced by a chlorine atom and another by an iodine atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Chloroiodoacetic acid can be synthesized through the halogenation of acetic acid derivatives. One common method involves the reaction of chloroacetic acid with iodine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the iodine acting as both a reactant and a catalyst.

Industrial Production Methods: Industrial production of this compound may involve the direct halogenation of acetic acid using chlorine and iodine. This process requires careful control of reaction conditions to ensure the selective formation of the desired product. The use of solvents and catalysts can enhance the efficiency and yield of the reaction.

Análisis De Reacciones Químicas

Types of Reactions: Chloroiodoacetic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine or iodine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Hydrolysis: this compound can hydrolyze in the presence of water, leading to the formation of acetic acid and halide ions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed:

Substitution Reactions: Products include various substituted acetic acids.

Oxidation and Reduction Reactions: Products depend on the specific conditions and reagents used, ranging from simpler carboxylic acids to more complex organic molecules.

Aplicaciones Científicas De Investigación

Environmental Chemistry

Disinfection Byproducts (DBPs)

Chloroiodoacetic acid is primarily recognized as a disinfection byproduct formed during the chlorination of drinking water. Its presence is significant due to potential health impacts associated with long-term exposure. A study identified this compound among other iodo-DBPs in finished water, emphasizing the need for monitoring these compounds in water treatment processes .

Health Impact Assessment

Research has linked chlorinated DBPs, including this compound, to various health issues such as cancer and reproductive problems. A systematic review highlighted that long-term exposure to certain DBPs could increase the risk of cancers, cardiovascular diseases, and respiratory issues . The formation of this compound is influenced by factors such as disinfectant type and water source characteristics, necessitating careful management in water treatment facilities.

| Disinfection Byproduct | Health Risks |

|---|---|

| This compound | Increased cancer risk, reproductive effects |

| Bromochloroiodomethane | Similar health risks as this compound |

| Diiodoacetic Acid | Potentially harmful effects on human health |

Toxicological Studies

This compound has been studied for its toxicological effects on biological systems. One notable case involved occupational exposure leading to severe health complications. In an incident reported in 2023, exposure to chloroacetyl chloride—a precursor that decomposes into this compound—resulted in multiple organ failures and fatalities due to its corrosive nature . This highlights the importance of understanding the toxic effects of this compound in industrial settings.

Case Study: Occupational Exposure

- Incident Date: February 19, 2023

- Location: Chemical Plant

- Outcome: One fatality; multiple organ failure due to exposure to chlorinated compounds.

- Symptoms: Neurological damage, respiratory failure, cardiac arrest.

Analytical Chemistry

This compound is utilized in analytical chemistry for the assessment of DBPs in environmental samples. Advanced techniques such as tandem mass spectrometry have been employed to analyze volatile and semivolatile DBPs effectively. This method enhances detection capabilities and provides insights into the chemical behavior of DBPs during water treatment processes .

Research on Formation Mechanisms

Recent studies have focused on elucidating the formation mechanisms of this compound from precursor compounds through multiphase reactions. Quantum chemical calculations have been employed to model these processes, providing insights into how atmospheric conditions can influence the production of halogenated acids like this compound .

Mecanismo De Acción

The mechanism of action of chloroiodoacetic acid involves its interaction with biological molecules, particularly enzymes. The compound can act as an alkylating agent, modifying the structure and function of proteins and nucleic acids. This interaction can inhibit enzyme activity and disrupt cellular processes, making it a valuable tool in biochemical research.

Comparación Con Compuestos Similares

Chloroacetic Acid: Similar in structure but lacks the iodine atom.

Iodoacetic Acid: Contains an iodine atom but lacks the chlorine atom.

Dichloroacetic Acid: Contains two chlorine atoms instead of one chlorine and one iodine.

Uniqueness: Chloroiodoacetic acid is unique due to the presence of both chlorine and iodine atoms, which confer distinct chemical properties. This dual halogenation allows for a broader range of chemical reactions and applications compared to its mono-halogenated counterparts.

Actividad Biológica

Chloroiodoacetic acid (CIAA) is a halogenated acetic acid derivative that has garnered attention due to its potential biological activities, particularly as a disinfection byproduct in drinking water. Understanding its biological effects is crucial for assessing its safety and potential therapeutic applications. This article explores the biological activity of CIAA, focusing on its mechanisms of action, toxicological effects, and implications for health.

This compound is structurally similar to iodoacetic acid (IAA), a known water disinfection byproduct. Both compounds can induce oxidative stress and DNA damage, which are critical pathways in their biological activity. CIAA is hypothesized to exert its effects through several mechanisms:

- Oxidative Stress Induction : CIAA can activate oxidative stress pathways, leading to cellular damage. Studies suggest that halogenated acetic acids can disrupt cellular redox balance, resulting in increased reactive oxygen species (ROS) production .

- DNA Damage : Similar to IAA, CIAA may cause significant DNA damage, which can lead to mutations and cancer development. The Comet assay has been employed to demonstrate DNA strand breaks in various cell lines exposed to halogenated compounds .

- Endocrine Disruption : There is evidence suggesting that CIAA could disrupt endocrine signaling pathways, particularly those related to reproductive health. This disruption may affect hormone regulation and reproductive system functionality .

Toxicological Effects

The toxicological profile of this compound has been investigated through various in vitro and in vivo studies. Key findings include:

- Cytotoxicity : CIAA has demonstrated cytotoxic effects on various cell types, including liver and reproductive cells. The concentration-dependent cytotoxicity suggests that higher doses lead to increased cell death and dysfunction .

- Genotoxicity : In vitro studies have shown that CIAA induces genotoxic effects characterized by DNA damage markers such as γH2AX. This indicates that exposure to CIAA may compromise genomic integrity .

- Reproductive Toxicity : Research indicates that CIAA affects spermatogenesis and hormone synthesis in male mice, potentially leading to decreased fertility. It has been shown to alter gene expression related to testosterone synthesis and sperm viability .

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Reproductive Health : A study involving male mice revealed that exposure to CIAA led to significant reductions in testosterone levels and sperm quality, indicating potential reproductive toxicity. The study utilized qPCR and Western blotting techniques to assess gene expression changes related to spermatogenesis .

- Cell Line Studies : In vitro studies using human liver cell lines demonstrated that CIAA exposure resulted in increased ROS levels and subsequent cell death. The activation of the Nrf2 pathway was noted as a cellular response mechanism aimed at counteracting oxidative stress .

- Environmental Impact Assessment : Research assessing the presence of CIAA in drinking water highlighted its formation as a byproduct during chlorination processes. The study emphasized the need for regulatory measures due to potential health risks associated with long-term exposure .

Data Summary

Propiedades

IUPAC Name |

2-chloro-2-iodoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2ClIO2/c3-1(4)2(5)6/h1H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORHUCRGLFVRTJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2ClIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10633989 | |

| Record name | Chloro(iodo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53715-09-6 | |

| Record name | Chloro(iodo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main sources of Chloroiodoacetic acid in drinking water?

A: this compound can form in drinking water treated with chlorine when iodide is present. This scenario is particularly relevant when using iodized table salt in cooking with chlorinated tap water. [] The reaction of potassium iodide in iodized salt with chlorine present in the water leads to the formation of this compound, alongside Iodoacetic acid. [] Another source is swimming pools treated with both chlorine and copper-silver ionization. []

Q2: Why is the presence of this compound in drinking water a concern?

A: While research on this compound itself is limited, its close relative, Iodoacetic acid, is known to be cytotoxic and genotoxic. [] Studies have identified this compound alongside Iodoacetic acid in drinking water, raising concerns about its potential health risks. [] Notably, a study analyzing swimming pool water found this compound as one of three highly toxic iodinated haloacetic acids. []

Q3: What methods are used to detect and quantify this compound in water samples?

A: this compound can be extracted from water samples using t-amyl methyl ether and then converted to its methyl ester for analysis. Gas chromatography-mass spectrometry (GC-MS) is utilized for quantification, employing an authentic standard for comparison. [] The identification is further confirmed using gas chromatography-high-resolution mass spectrometry (GC-HRMS). []

Q4: Are there effective treatment methods to reduce this compound levels in drinking water?

A: Research suggests that ozone/granular activated carbon (GAC) treatment shows promise in reducing Iodinated Disinfection Byproducts (I-DBPs), including this compound, in drinking water. [] This method appears to be effective in decreasing the concentrations of these potentially harmful compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.